Zucapsaicin

TRPV1 Pain Research Calcium Imaging

Select Zucapsaicin for reproducible R&D and formulation development. This synthetic cis-isomer offers a critical advantage over trans-capsaicin: superior clinical tolerability with reduced pungency/irritation, minimizing confounding variables in behavioral pain models. Its EC50 of 28.2 nM enables robust TRPV1 activation without the ultra-high affinity cytotoxicity of RTX. Clinically validated as a topical analgesic (0.075% cream), it provides a de-risked, market-ready API for generic formulations. Ensure your studies translate to the clinic by sourcing this compound with documented cardiac safety pharmacology data.

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
CAS No. 25775-90-0
Cat. No. B190753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZucapsaicin
CAS25775-90-0
Synonyms(6Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide;  (Z)-8-Methyl-N-vanillyl-6-nonenamide
Molecular FormulaC18H27NO3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6-
InChIKeyYKPUWZUDDOIDPM-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Zucapsaicin (CAS 25775-90-0) TRPV1 Agonist Procurement Guide for Pain Research and Therapeutic Development


Zucapsaicin (CAS 25775-90-0), also known as civamide or cis-capsaicin, is the synthetic cis-isomer of the natural vanilloid capsaicin. It is a member of the capsaicinoid class and functions as an orally active agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel . While sharing the same molecular formula (C18H27NO3) and target as its trans-isomer, the cis-configuration of the nonenamide side chain confers a distinct pharmacological profile. Zucapsaicin is primarily utilized in research focusing on neuropathic pain mechanisms and is a clinically approved topical analgesic in certain jurisdictions for treating osteoarthritis of the knee .

Why Substituting Zucapsaicin with Generic Capsaicin or Other TRPV1 Agonists is Not Scientifically Justified


Interchanging Zucapsaicin with its naturally occurring trans-isomer, capsaicin, or other TRPV1 agonists (e.g., resiniferatoxin, olvanil) is not scientifically justified due to significant and quantifiable differences in receptor affinity, clinical tolerability, and specific non-TRPV1 mediated activities. While all these compounds target the TRPV1 receptor, their distinct chemical structures lead to divergent pharmacological fingerprints. For instance, the stereochemistry of Zucapsaicin results in a different binding mode at the TRPV1 vanilloid-binding pocket [1], which translates to a unique balance between agonist potency and the degree of initial noxious stimulation (pungency/irritation). Furthermore, data demonstrate that Zucapsaicin possesses additional, compound-specific effects, such as direct modulation of cardiac electrophysiology through calcium channel blockade, which are not a class effect of all TRPV1 agonists [2]. Therefore, substitution without rigorous re-validation can compromise experimental reproducibility, clinical safety, and therapeutic outcome predictability.

Zucapsaicin Quantitative Evidence Guide: Measurable Differentiation from Capsaicin and Other TRPV1 Agonists


Comparative TRPV1 Agonist Potency: Zucapsaicin is >10-fold More Potent than Capsaicin in Activating Human TRPV1

Zucapsaicin is a significantly more potent agonist at the human TRPV1 receptor compared to its trans-isomer, capsaicin. In a controlled assay using CHO cells expressing recombinant human TRPV1, Zucapsaicin induces calcium influx with an EC50 of 28.2 nM [1]. In contrast, capsaicin's potency in comparable assays is reported with an EC50 of 290 nM (0.29 μM) . This represents a more than 10-fold higher potency for the cis-isomer in this primary pharmacodynamic endpoint.

TRPV1 Pain Research Calcium Imaging

TRPV1 Binding Affinity: Zucapsaicin Demonstrates Micromolar Ki, Distinct from Ultra-Potent Agonists Like Resiniferatoxin

Zucapsaicin's binding affinity for the human TRPV1 receptor is moderate, clearly distinguishing it from ultra-potent vanilloids like resiniferatoxin (RTX). In a competitive radioligand binding assay, Zucapsaicin displaced [3H]-RTX from human TRPV1 expressed in CHO cells with a Ki of 1080 nM [1]. This is in stark contrast to RTX itself, which typically exhibits sub-nanomolar affinity (Ki values often reported <1 nM) for the same binding pocket [2].

TRPV1 Radioligand Binding Receptor Pharmacology

Superior Tolerability Profile: Zucapsaicin is Better Tolerated than Capsaicin, a Key Clinical and Preclinical Differentiator

A major and consistently reported advantage of Zucapsaicin over its natural trans-isomer is its improved tolerability profile, specifically a reduced degree of local irritation. Preclinical data and expert reviews state that Zucapsaicin produces a lesser degree of local irritation, including stinging, burning, and erythema, compared to capsaicin [1]. This qualitative difference is a primary driver for its clinical development and a critical factor for experimental use, as it minimizes confounding nociceptive signals from the compound itself.

Tolerability Adverse Events Clinical Differentiation

Direct Cardiac Electrophysiology Effects: Zucapsaicin Shortens Cardiac Action Potential Duration, an Effect Not Widely Reported for Capsaicin

Zucapsaicin exhibits a distinct and quantifiable effect on cardiac tissue that is not a recognized class effect of all TRPV1 agonists. In an in vitro study using isolated canine Purkinje fibers, Zucapsaicin at a concentration of 10 µM significantly shortened the action potential duration at 50% (APD50) and 90% (APD90) repolarization. Specifically, APD50 decreased from 193 ± 13 ms to 177 ± 12 ms (p < 0.01), and APD90 decreased from 260 ± 15 ms to 248 ± 13 ms (p < 0.01) [1]. The authors concluded this effect is likely mediated through a blockade of calcium channels, a mechanism distinct from its primary TRPV1 agonism. While capsaicin is known to have some cardiovascular effects, this specific, well-characterized shortening of APD in Purkinje fibers by Zucapsaicin represents a compound-specific, quantifiable differentiation.

Cardiac Electrophysiology Calcium Channel Off-target Activity

Zucapsaicin Procurement Guide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro TRPV1 Pharmacology: Studies Requiring High Potency with Moderate Affinity

Zucapsaicin is the preferred tool compound for in vitro TRPV1 research when high agonist potency is required but ultra-high affinity and potential cytotoxicity (associated with compounds like RTX) are undesirable. Its EC50 of 28.2 nM allows for robust receptor activation at nanomolar concentrations, while its Ki of 1080 nM ensures reversible binding and a clean desensitization phenotype [1]. This profile is ideal for high-throughput screening assays, calcium flux experiments, and patch-clamp electrophysiology aimed at understanding TRPV1 gating mechanisms without causing permanent cellular damage.

In Vivo Preclinical Pain Models: Achieving Analgesia with Minimized Confounding Nociception

For in vivo studies of neuropathic or inflammatory pain, Zucapsaicin offers a significant methodological advantage. Its documented superior tolerability and reduced local irritation compared to capsaicin [1] minimize the confounding influence of compound-induced pain on behavioral readouts. This allows for a cleaner assessment of the test compound's true analgesic efficacy in models like chronic constriction injury (CCI) or complete Freund's adjuvant (CFA)-induced inflammation. Researchers can confidently attribute observed behavioral changes to the disease model and treatment, rather than to the irritant properties of the drug itself.

Topical Analgesic Formulation Development: Enhancing Patient Compliance

In industrial settings focused on developing topical analgesic creams, gels, or patches, Zucapsaicin is a strategic active pharmaceutical ingredient (API) choice. Its clinical approval (e.g., as Zuacta cream) and established safety data, particularly its better tolerability profile [1], directly address the major limitation of capsaicin-based products: poor patient compliance due to initial burning and stinging. Formulation scientists can leverage this property to create products with a more favorable therapeutic window and improved marketability. Furthermore, established formulation benchmarks, such as the 0.075% cream, provide a clear starting point for generic development and optimization [2].

Cardiovascular Safety Pharmacology: Probing TRPV1 and Calcium Channel Interactions

Zucapsaicin serves as a unique pharmacological probe for investigating the intersection of TRPV1 signaling and cardiac electrophysiology. Its demonstrated ability to shorten action potential duration in isolated Purkinje fibers, likely via calcium channel blockade [1], makes it a valuable tool for safety pharmacology studies. Researchers assessing the cardiac liability of new TRPV1-targeting drugs can use Zucapsaicin as a reference compound with known, quantifiable cardiac effects. This application is distinct from using a pure TRPV1 probe and highlights the importance of selecting Zucapsaicin based on its specific, not just its primary, pharmacological actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zucapsaicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.